Home > Products > Screening Compounds P89754 > Sgc-smarca-brdviii
Sgc-smarca-brdviii -

Sgc-smarca-brdviii

Catalog Number: EVT-10954051
CAS Number:
Molecular Formula: C19H25N5O3
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SGC-SMARCA-BRDVIII is a chemical probe specifically designed to target the bromodomains of SMARCA2, SMARCA4, and PB1(5). These bromodomains are integral components of the SWI/SNF chromatin remodeling complexes, which are crucial for regulating DNA accessibility and gene expression. Dysfunction in these complexes is often associated with oncogenic processes and issues in cell lineage differentiation . The compound was initially developed by Genentech and Constellation, and further advanced by the Structural Genomics Consortium in Frankfurt, marking it as a significant addition to the chemical probe platform targeting these bromodomains .

Source

SGC-SMARCA-BRDVIII was derived from a pyridazinyl-piperazine scaffold through a series of synthetic steps. Its synthesis involves coupling a pyridazine derivative with a piperazine moiety, followed by various functional group modifications to optimize binding affinity to its targets .

Classification

SGC-SMARCA-BRDVIII is classified as an epigenetic reader domain inhibitor, specifically targeting bromodomains within the SWI/SNF complex family. It exhibits high selectivity for SMARCA2, SMARCA4, and PB1(5) bromodomains, distinguishing it from other similar compounds .

Synthesis Analysis

The synthesis of SGC-SMARCA-BRDVIII involves multiple technical steps:

  1. Formation of the Scaffold: The initial step includes creating a pyridazinyl-piperazine scaffold.
  2. Coupling Reactions: This involves coupling a pyridazine derivative with a piperazine component.
  3. Functional Group Modifications: Subsequent reactions modify functional groups to enhance binding affinity and selectivity towards the target bromodomains.

These methods allow for the precise tuning of the compound's properties to ensure effective interaction with its biological targets .

Molecular Structure Analysis

The molecular structure of SGC-SMARCA-BRDVIII can be summarized as follows:

  • Molecular Formula: C19H25N5O3
  • InChI Key: InChI=1S/C19H25N5O3/c1-19(2,3)27-18(26)24-10-8-23(9-11-24)15-12-14(21-22-17(15)20)13-6-4-5-7-16(13)25/h4-7,12,25H,8-11H2,1-3H3,(H2,20,22)
  • Binding Affinity: The compound shows dissociation constants (Kd) of 35 nM for SMARCA2, 36 nM for SMARCA4, and 13 nM for PB1(5), indicating strong binding affinity .

The structural data indicates that SGC-SMARCA-BRDVIII binds potently to its targets without significant off-target activity against 85 screened protein kinases .

Chemical Reactions Analysis

SGC-SMARCA-BRDVIII primarily undergoes substitution reactions due to its reactive functional groups such as amino and hydroxyl groups on the pyridazine ring. Common reagents in these reactions include halogenating agents and various nucleophiles. The major products from these reactions are derivatives that can be utilized to study structure-activity relationships within the context of bromodomain interactions .

Mechanism of Action

The mechanism of action for SGC-SMARCA-BRDVIII involves:

  1. Binding: The compound binds with high affinity to the bromodomains of SMARCA2, SMARCA4, and PB1(5).
  2. Inhibition: This binding inhibits interactions between these bromodomains and acetylated histones.
  3. Impact on Gene Expression: The inhibition disrupts chromatin remodeling activity by SWI/SNF complexes, leading to altered gene expression patterns.

Notably, SGC-SMARCA-BRDVIII has been shown to block adipocyte differentiation in 3T3-L1 murine fibroblast cultures by preventing the expression of key adipogenesis-related genes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Can be dissolved using physical methods such as vortexing or sonication in appropriate solvents.

Chemical Properties

  • Stability: Exhibits stability under various conditions typical for chemical probes.
  • Toxicity: Non-toxic at concentrations up to 10 µM as demonstrated in NCI-60 human tumor cell lines screening .

Relevant Data

The compound has shown significant cellular activity with an effective concentration (EC50) of less than 1.0 µM in adipogenesis assays .

Applications

SGC-SMARCA-BRDVIII has several scientific applications:

  1. Chemistry: Utilized as a chemical probe to investigate the function of bromodomains within SWI/SNF complexes.
  2. Biology: Employed in cell-based assays to explore roles of SMARCA2, SMARCA4, and PB1(5) in cellular processes like adipogenesis.
  3. Medicine: Important for cancer research focused on understanding how SWI/SNF complexes suppress tumor formation and how their dysfunction can lead to cancer progression.
  4. Industry: Used in developing new therapeutic agents targeting bromodomains for treating various diseases .
Introduction to SWI/SNF Chromatin Remodeling Complexes as Therapeutic Targets

Chromatin remodeling complexes of the SWItch/Sucrose Non-Fermentable (SWI/SNF) family are multi-subunit molecular machines that utilize adenosine triphosphate (ATP) hydrolysis to alter nucleosome positioning and composition. These dynamic regulators control DNA accessibility for transcriptional processes, genome maintenance, and cellular differentiation. The mammalian SWI/SNF complexes exist in three primary forms: BRG1/BRM-associated factor (canonical BRG1-associated factor), Polybromo-associated BRG1-associated factor (Polybromo-associated BRG1-associated factor), and non-canonical BRG1-associated factor (non-canonical BRG1-associated factor). Collectively, genes encoding subunits of these complexes are mutated in approximately 20–25% of human malignancies, positioning them among the most frequently altered epigenetic regulators in cancer [6] [7]. This mutation prevalence, coupled with their central role in maintaining epigenetic plasticity, underscores their therapeutic relevance.

Bromodomains—evolutionarily conserved modules that recognize acetylated lysine residues on histones and transcription factors—serve as critical epigenetic readers within SWI/SNF complexes. The BRDVIII subfamily bromodomains, particularly those within the catalytic subunits SMARCA4 (BRG1) and SMARCA2 (BRM), and the Polybromo-associated BRG1-associated factor-specific subunit Polybromo-1, enable targeted recruitment to acetylated chromatin regions. Selective pharmacological inhibition of these domains disrupts complex function, presenting a promising strategy to counteract SWI/SNF-driven oncogenic processes [3] [9].

Biological Significance of SMARCA2/4 and Polybromo-1 Bromodomains in Transcriptional Regulation

The SMARCA4 and SMARCA2 ATPase subunits serve as the catalytic engines of BRG1-associated factor/Polybromo-associated BRG1-associated factor complexes, each harboring a C-terminal bromodomain classified within the BRDVIII family. Similarly, Polybromo-1 contains six tandem bromodomains, with the fifth (PB1(5)) exhibiting structural and functional homology to the BRDVIII family. These domains exhibit stringent specificity for histone H3 acetylated at lysine 14 (H3 lysine 14 acetylation), a modification enriched at active enhancers and promoters. Structural analyses reveal a conserved four-helical bundle fold forming an acetyl-lysine binding pocket. Key residues (e.g., tyrosine 1397 and asparagine 1502 in Caenorhabditis elegans SMARCA4) mediate hydrogen bonding with the histone backbone, while hydrophobic residues cradle the acetyl-lysine moiety [4] [10].

Table 1: Bromodomain-Histone Interaction Specificity

BromodomainPrimary Histone TargetDissociation Constant (Kd)Functional Consequence
SMARCA4/2 (BRDVIII)H3 lysine 14 acetylation9.3 – 23.4 μM (Isothermal titration calorimetry)Enhancer/promoter recruitment of BRG1-associated factor
Polybromo-1 PB1(5) (BRDVIII-like)H3 lysine 14 acetylation13 nM (Isothermal titration calorimetry)Polybromo-associated BRG1-associated factor targeting to active chromatin
BAZ2B (Family V)H3 lysine 14 acetylationBroad specificityTranscriptional co-activation

Bromodomain-mediated chromatin recruitment is fundamental to SWI/SNF function:

  • Enhancer Activation: SMARCA4 bromodomain binding to H3 lysine 14 acetylation facilitates BRG1-associated factor occupancy at lineage-specific enhancers. This occupancy is essential for maintaining histone H3 lysine 27 acetylation levels via interaction with the acetyltransferase p300, thereby sustaining an open chromatin configuration permissive for transcription factor binding and enhancer RNA synthesis [1].
  • Promoter Regulation: Polybromo-associated BRG1-associated factor, via its Polybromo-1 bromodomains (especially PB1(5)), localizes to promoter-proximal regions marked by H3 lysine 14 acetylation and H3 lysine 4 trimethylation. This localization facilitates nucleosome displacement or sliding, enabling transcription initiation complex assembly [7] [10].
  • Complex Stability & Cooperativity: Bromodomain-histone interactions act synergistically with other complex subunits (e.g., ARID1A/2, SMARCB1) binding DNA or histone surfaces, stabilizing the remodeler on nucleosomal targets. This multi-point attachment is crucial for efficient ATP-dependent remodeling activity [10].

Genetic perturbation studies in C. elegans demonstrate that while SMARCA4 bromodomain mutations alone cause mild phenotypes, combined disruption with Polybromo-1 (PBRM-1 ortholog) leads to severe developmental defects and synthetic lethality. This highlights functional redundancy and cooperativity among SWI/SNF bromodomains in regulating chromatin dynamics during development [4].

Dysregulation of BRG1-associated Factor/Polybromo-associated BRG1-associated Factor Complexes in Oncogenesis and Cellular Differentiation

Loss-of-function mutations in genes encoding BRG1-associated Factor/Polybromo-associated BRG1-associated Factor subunits are pervasive drivers of oncogenesis. These mutations disrupt complex assembly, chromatin targeting, and remodeling activity, leading to widespread epigenetic dysregulation. Key mechanisms include:

  • Enhancer Dysfunction: Inactivation of core subunits like SMARCA4 or SMARCB1 causes preferential loss of histone H3 lysine 27 acetylation at lineage-specific enhancers, impairing expression of genes critical for differentiation (e.g., developmental transcription factors). Super-enhancers, however, often exhibit relative resistance, potentially sustaining oncogenic gene expression programs [1] [7].
  • Transcriptional Reprogramming: Subunit loss can shift complex composition. For example, SMARCB1 deficiency disrupts canonical BRG1-associated Factor, favoring non-canonical BRG1-associated Factor assembly. non-canonical BRG1-associated Factor, containing BRD9, localizes to super-enhancers and promoters of proliferation genes (e.g., MYC), promoting their expression and driving uncontrolled cell growth [7] [10].
  • Impaired DNA Repair: BRG1-associated Factor/Polybromo-associated BRG1-associated Factor complexes facilitate DNA double-strand break repair (e.g., homologous recombination) by remodeling chromatin at damage sites. Subunit loss compromises repair fidelity, increasing genomic instability—a hallmark of cancer [6].

Table 2: SWI/SNF Subunit Alterations in Human Cancer

Subunit (Gene)ComplexType of AlterationExemplar Cancer TypesOncogenic Consequence
SMARCA4BRG1-associated Factor/Polybromo-associated BRG1-associated FactorLoss-of-function mutation, DeletionNon-small cell lung cancer, Ovarian clear cell carcinomaFailed differentiation, Enhanced proliferation
SMARCB1BRG1-associated Factor/Polybromo-associated BRG1-associated factorHomozygous deletionMalignant rhabdoid tumors, Chordomanon-canonical BRG1-associated Factor dominance, Super-enhancer activation
Polybromo-1Polybromo-associated BRG1-associated factorTruncating mutationRenal clear cell carcinomaImpaired Polybromo-associated BRG1-associated factor targeting, Transcriptional dysregulation
ARID1ABRG1-associated FactorFrameshift/nonsense mutationEndometrioid carcinoma, Gastric cancerEnhancer dysfunction, WNT/β-catenin pathway hyperactivation

Beyond cancer, BRG1-associated Factor/Polybromo-associated BRG1-associated Factor dysfunction disrupts normal cellular differentiation. For instance, SMARCA4 is essential for adipogenesis, myogenesis, and neurogenesis. Chemical inhibition of SMARCA2/4 bromodomains using SGC-SMARCA-BRDVIII potently blocks differentiation of 3T3-L1 fibroblasts into adipocytes (half maximal effective concentration < 1.0 μM), underscoring the critical reliance of cell fate transitions on bromodomain function [3] [9].

Rationale for Targeted Inhibition of BRDVIII Subfamily Bromodomains

The compelling biological role of BRDVIII bromodomains in SWI/SNF function and cancer pathogenesis, combined with their "druggable" nature, provides a strong rationale for developing specific inhibitors. SGC-SMARCA-BRDVIII exemplifies a chemical probe designed to test this therapeutic hypothesis. Its molecular profile addresses key requirements:

  • High Affinity and Selectivity: SGC-SMARCA-BRDVIII exhibits potent binding to SMARCA2 (dissociation constant = 35 nM), SMARCA4 (dissociation constant = 36 nM), and Polybromo-1 PB1(5) (dissociation constant = 13 nM) bromodomains, as measured by isothermal titration calorimetry. Crucially, it shows minimal interaction (>100-fold selectivity) against other bromodomain families (e.g., Bromodomain and extra-terminal motif, CREB binding protein) and no off-target activity against 85 protein kinases in thermal shift assays [3] [9]. This specificity minimizes confounding effects in mechanistic studies.
  • Mechanism of Action: By occupying the acetyl-lysine binding pocket, SGC-SMARCA-BRDVIII competitively inhibits the interaction between BRDVIII bromodomains and acetylated histone tails (primarily H3 lysine 14 acetylation). This disrupts the chromatin targeting of BRG1-associated Factor/Polybromo-associated BRG1-associated Factor complexes, leading to:
  • Reduced occupancy of SMARCA4 at enhancers, diminishing histone H3 lysine 27 acetylation and enhancer activation [1] [7].
  • Impaired Polybromo-associated BRG1-associated Factor recruitment to target promoters.
  • Altered transcriptional programs, particularly those governing differentiation and proliferation [3].
  • Synthetic Lethal Opportunities: Cancer cells harboring mutations in specific SWI/SNF subunits (e.g., SMARCA4 loss) often exhibit heightened dependence on paralogous subunits or alternative complexes. SMARCA4-deficient cancers rely on SMARCA2 and/or Polybromo-associated BRG1-associated Factor. SGC-SMARCA-BRDVIII, by inhibiting SMARCA2 and Polybromo-1 PB1(5), targets these residual dependencies, inducing synthetic lethality. Furthermore, bromodomain inhibition can synergize with other targeted agents (e.g., cyclin-dependent kinase 4/6 inhibitors, Poly (ADP-ribose) polymerase inhibitors) or immunotherapy [6] [7].
  • Advantages Over Genetic Ablation: Unlike genetic knockout, which permanently removes a protein, bromodomain inhibitors offer reversible and tunable disruption of specific protein functions (chromatin recruitment) while potentially preserving scaffolding or protein-interaction roles. This provides a more precise tool for dissecting bromodomain-specific biology.

Table 3: Comparison of SMARCA2/4/Polybromo-1 Bromodomain Chemical Probes

PropertySGC-SMARCA-BRDVIIIPFI-3SGC-pan-BRDVIII
Targets (Kd)SMARCA2 (35 nM), SMARCA4 (36 nM), Polybromo-1 PB1(5) (13 nM)SMARCA2/4 (~100 nM)SMARCA2/4, Polybromo-1 PB1(5), Polybromo-1 PB1(2), Polybromo-1 PB1(3)
Selectivity>1000-fold vs. Polybromo-1 PB1(2)/PB1(3); Selective vs. 25 other Bromodomain familiesModerate selectivityPan-BRDVIII inhibitor
Cellular Efficacyhalf maximal effective concentration <1 μM (Adipogenesis)Weaker activity in adipogenesisNot fully characterized
Primary UtilityTarget validation, Mechanism studies, Combination therapyProof-of-concept studiesPan-BRDVIII inhibition studies

SGC-SMARCA-BRDVIII represents a critical tool for elucidating the therapeutic potential of BRDVIII bromodomain inhibition. Its use in preclinical models is defining the contexts—specific cancer genotypes (e.g., SMARCA4-mutant, SMARCB1-deficient) or differentiation pathways—where targeting these epigenetic readers delivers maximal anti-tumor efficacy [3] [7] [9].

Properties

Product Name

Sgc-smarca-brdviii

IUPAC Name

tert-butyl 4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazine-1-carboxylate

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H25N5O3/c1-19(2,3)27-18(26)24-10-8-23(9-11-24)15-12-14(21-22-17(15)20)13-6-4-5-7-16(13)25/h4-7,12,25H,8-11H2,1-3H3,(H2,20,22)

InChI Key

AQTNUGRRZDRZIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2N)C3=CC=CC=C3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.